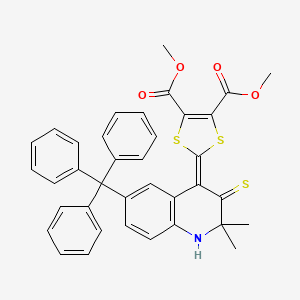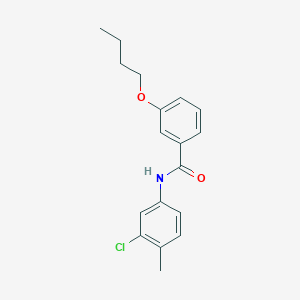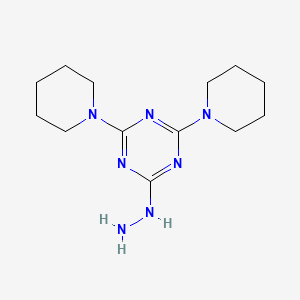![molecular formula C17H22N4O3 B4934554 2,6-dimethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4934554.png)
2,6-dimethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethoxy-4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, commonly known as DPPE, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
DPPE has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and drug discovery. In neuroscience, DPPE has been shown to modulate the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. In pharmacology, DPPE has been used as a tool compound to study the mechanism of action of various drugs. In drug discovery, DPPE has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Mechanism of Action
DPPE exerts its effects by binding to certain receptors in the brain and other tissues. One of the main targets of DPPE is the NMDA receptor, which is involved in synaptic plasticity and learning and memory. DPPE has been shown to modulate the activity of the NMDA receptor in a dose-dependent manner, with higher doses leading to greater inhibition of receptor activity. DPPE also binds to other receptors, such as the serotonin and dopamine receptors, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
DPPE has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DPPE can inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. In vivo studies have shown that DPPE can modulate the activity of certain neurotransmitter systems, such as the dopamine and serotonin systems, which are involved in mood regulation and reward processing.
Advantages and Limitations for Lab Experiments
DPPE has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. DPPE can be easily synthesized in large quantities and has a long shelf life, making it a cost-effective tool compound for scientific research. However, DPPE also has some limitations, such as its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on DPPE, including the development of new derivatives with improved efficacy and safety profiles, the investigation of its potential therapeutic applications in various disease states, and the exploration of its role in learning and memory. Additionally, further studies are needed to fully elucidate the mechanism of action of DPPE and its effects on various neurotransmitter systems. Overall, DPPE represents a promising tool compound for scientific research with potential applications in a variety of fields.
Synthesis Methods
DPPE can be synthesized using a multistep process that involves the reaction of 2,6-dimethoxyphenol with 4-(2-pyrimidinyl)-1-piperazine and formaldehyde. The resulting product is then treated with hydrochloric acid to yield DPPE. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
properties
IUPAC Name |
2,6-dimethoxy-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-14-10-13(11-15(24-2)16(14)22)12-20-6-8-21(9-7-20)17-18-4-3-5-19-17/h3-5,10-11,22H,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURKKDJQMLXWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4934482.png)
![(3aS*,5S*,9aS*)-2-methyl-5-(3,4,5-trimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4934493.png)

![N~1~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4934507.png)
![N-[3-(methylthio)phenyl]-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4934523.png)
![3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4934528.png)
![N-{2-[4-(2-chloro-5-methoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B4934534.png)

![methyl 3-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B4934541.png)

![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~1~-diethylglycinamide](/img/structure/B4934544.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4934547.png)
